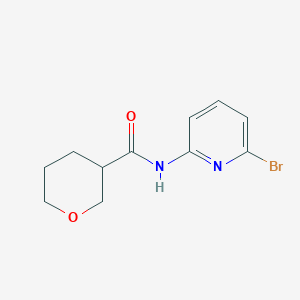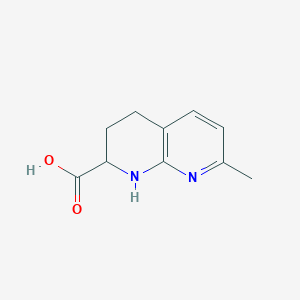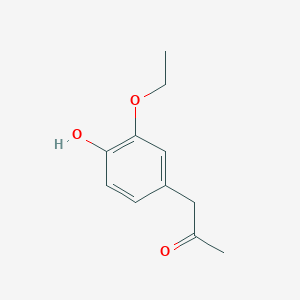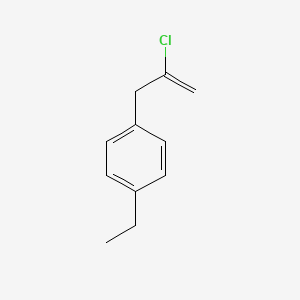![molecular formula C10H11F3O B1425908 2-[4-(Trifluoromethyl)phenyl]propan-1-ol CAS No. 284686-92-6](/img/structure/B1425908.png)
2-[4-(Trifluoromethyl)phenyl]propan-1-ol
Overview
Description
“2-[4-(Trifluoromethyl)phenyl]propan-1-ol” is a chemical compound that belongs to the class of alcohols. It has a molecular formula of C10H11F3O . The compound is also known as TFMP-1-ol.
Molecular Structure Analysis
The InChI code for “2-[4-(Trifluoromethyl)phenyl]propan-1-ol” is 1S/C10H11F3O/c1-7(6-14)8-2-4-9(5-3-8)10(11,12)13/h2-5,7,14H,6H2,1H3 . This indicates the molecular structure of the compound. The molecular weight of the compound is 204.19 .Physical And Chemical Properties Analysis
“2-[4-(Trifluoromethyl)phenyl]propan-1-ol” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Spectroelectrochemical Properties
2-[4-(Trifluoromethyl)phenyl]propan-1-ol has been utilized in the synthesis of new phthalocyanine compounds with potential applications in electrochemical technologies. These compounds were studied for their electrochemical and spectroelectrochemical properties, indicating their suitability in this field (Kamiloğlu et al., 2018).
Stereocontrolled Synthesis
This compound has been involved in the stereocontrolled synthesis of 1,1,1-Trifluoro-2,3-epoxypropane, which is a crucial intermediate for various chemical reactions (Shimizu et al., 1996).
Regio- and Diastereoselective Ring-Opening
It has also played a role in regio- and diastereoselective ring-opening reactions. This application is significant in the preparation of cholesteryl ester transfer protein (CETP) inhibitors, showcasing its importance in medicinal chemistry (Li et al., 2010).
Kinetic Resolution in Enantioselective Synthesis
The compound has been used in the kinetic resolution of racemic mixtures, particularly in the synthesis of chiral building blocks for natural and synthetic sesquiterpenes (Shafioul et al., 2012).
Application in Crystal Structure Studies
It has also found application in crystal structure studies, where its derivatives have been synthesized and analyzed for their molecular structures, providing insights into chemical bonding and interactions (Salian et al., 2018).
Antifungal Agent Development
Moreover, derivatives of 2-[4-(Trifluoromethyl)phenyl]propan-1-ol have been designed and synthesized as potential antifungal agents, showing the versatility of this compound in pharmaceutical research (Chai et al., 2011).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed or if it comes into contact with the eyes . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-7(6-14)8-2-4-9(5-3-8)10(11,12)13/h2-5,7,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKZRHMXMUYQRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethyl)phenyl]propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-5-methylpyridine](/img/structure/B1425825.png)
![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B1425826.png)
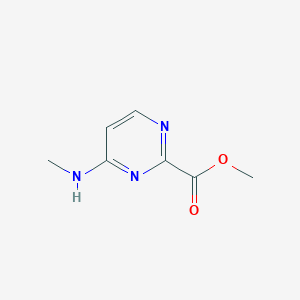
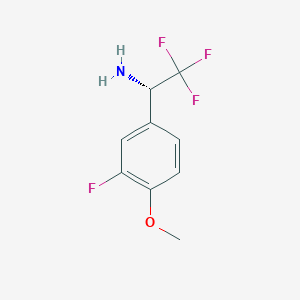
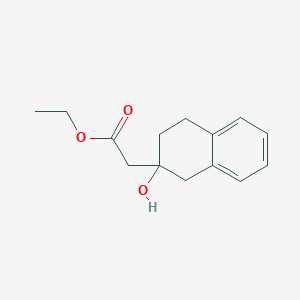
![3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1425835.png)
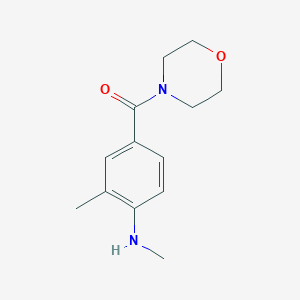
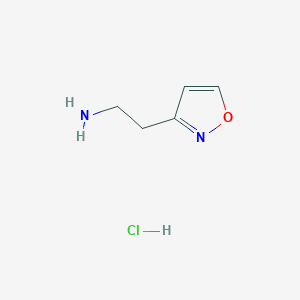
![2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-one](/img/structure/B1425839.png)
![2-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1425840.png)
